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Introduction
(R)-PF-06256142 is one of two atropisomers of the chemical entity PF-06256142, a novel, non-

catecholamine, selective agonist for the dopamine D1 receptor. Atropisomers are

stereoisomers that are chiral due to hindered rotation around a single bond. In the case of PF-

06256142, this structural feature leads to two distinct, non-superimposable enantiomers. The

(+)-enantiomer of PF-06256142 is a potent and selective agonist of the D1 receptor, with

potential therapeutic applications in neurological disorders such as Parkinson's disease and

schizophrenia.[1] Conversely, the (R)-enantiomer, the subject of this guide, has been

characterized as exhibiting low activity at the D1 receptor.[2] This document provides a detailed

overview of the chemical structure and known properties of (R)-PF-06256142, with comparative

data for its active counterpart where available.

Chemical Structure and Properties
The chemical structure of PF-06256142 is defined by a locked biaryl ring system, which is the

source of its atropisomerism. The IUPAC name for the active (+)-enantiomer is (+)-4-(3-Methyl-

4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)furo[3,2-c]pyridine.[1] The fundamental

chemical and physical properties are summarized in the tables below.
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Table 1: Chemical Identifiers for PF-06256142 and its
Enantiomers

Identifier Value

IUPAC Name
4-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-

yl)phenoxy)furo[3,2-c]pyridine

Chemical Formula C₂₁H₁₆N₄O₂

Molecular Weight 356.39 g/mol [1]

InChI Key HWAIAGZSWHOLLK-UHFFFAOYSA-N[1]

SMILES Cc1cc(oc2nccc3ccoc23)ccc1c1c(C)ncc2cncn12

CAS Number (Racemic) 1609580-97-3[1]

CAS Number ((+)-enantiomer) 1609583-14-3[1]

CAS Number ((-)-enantiomer) 1609583-15-4[1]

Table 2: Physicochemical Properties of PF-06256142
Enantiomers

Property (+)-Enantiomer (R)-(-)-Enantiomer

Description Potent D1 receptor agonist Low activity D1 receptor ligand

Specific Rotation
[α]²⁰/D = +35.2 (c 0.32,

CH₂Cl₂)[1]
[α]²⁰/D = -35.2 (inferred)¹

Solubility Data not publicly available Data not publicly available

Melting Point Data not publicly available Data not publicly available

¹The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in

sign to the (+)-enantiomer, a fundamental property of enantiomers.

Pharmacological Properties
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The pharmacological activity of PF-06256142 resides almost entirely in the (+)-enantiomer. The

(R)-enantiomer is reported to have low activity.[2]

Table 3: Pharmacological Data for (+)-PF-06256142
Parameter Value Receptor/Assay

EC₅₀ 30-33 nM[1][3] Dopamine D1 Receptor

Ki 12 nM[1][3]
Dopamine D1 Receptor

Binding

Selectivity

Highly selective for D1/D5 over

D2 receptors (Ki >10 µM for

D2)[3]

Oral Bioavailability 85% (in rats)[3]

Terminal Half-life
2.3 hours (in rats, intravenous)

[3]

Signaling Pathways
PF-06256142 exerts its effects by agonizing the dopamine D1 receptor, a G protein-coupled

receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation involves

coupling to the Gαs/olf subunit, which stimulates adenylyl cyclase to produce cyclic AMP

(cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates

numerous downstream targets, including DARPP-32. This pathway is central to the modulation

of neuronal excitability and gene expression.
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Figure 1. Simplified D1 Receptor Signaling Pathway.

Experimental Protocols
Detailed, step-by-step synthesis and analytical protocols for (R)-PF-06256142 are proprietary

and not publicly available in peer-reviewed literature. However, this section outlines the general

methodologies that would be employed for its synthesis, separation, and characterization.

Synthesis and Chiral Separation
The synthesis of PF-06256142 would likely involve a multi-step organic synthesis to construct

the complex heterocyclic core, followed by a chiral separation step to isolate the individual

atropisomers.

General Synthetic Approach: The synthesis would likely culminate in a key cross-coupling

reaction, such as a Suzuki or Buchwald-Hartwig reaction, to form the biaryl bond that defines

the molecule's core structure.

Chiral Separation: The racemic mixture of PF-06256142 would be separated into its constituent

enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Principle: A chiral stationary phase (CSP) is used to differentially interact with the two

enantiomers, leading to different retention times and allowing for their separation.

Typical Setup:

Column: A commercially available chiral column (e.g., based on derivatized cellulose or

amylose).

Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to elute the

compounds. The exact ratio is optimized to achieve baseline separation.

Detection: A UV detector would be used to monitor the elution of the two isomers.

Collection: Fractions corresponding to each enantiomer peak are collected separately.

The workflow for obtaining the pure enantiomers is depicted below.
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Figure 2. General Workflow for Synthesis and Chiral Separation.

Pharmacological Characterization
The activity of (R)-PF-06256142 and its enantiomer would be assessed using in vitro functional

assays.

Dopamine D1 Receptor cAMP Assay (General Protocol):
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Objective: To measure the ability of a compound to stimulate cAMP production in cells

expressing the D1 receptor.

Methodology:

Cell Culture: A stable cell line (e.g., HEK293) engineered to express the human dopamine

D1 receptor is cultured in appropriate media.

Assay Preparation: Cells are harvested and seeded into multi-well plates.

Compound Treatment: The cells are treated with varying concentrations of (R)-PF-
06256142 or the (+)-enantiomer. A known D1 agonist is used as a positive control.

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP

concentration is measured using a competitive immunoassay or a reporter gene assay

(e.g., GloSensor).

Data Analysis: The results are used to generate dose-response curves and calculate EC₅₀

values.

β-Arrestin Recruitment Assay (General Protocol):

Objective: To measure G protein-independent signaling by assessing the recruitment of β-

arrestin to the activated D1 receptor.

Methodology:

Assay Principle: This assay often uses enzyme fragment complementation (EFC). The D1

receptor is fused to one part of an enzyme, and β-arrestin is fused to the complementary

part.

Cell Treatment: An engineered cell line expressing these fusion proteins is treated with the

test compounds.

Recruitment and Signal Generation: Agonist binding promotes the interaction of β-arrestin

with the D1 receptor, bringing the enzyme fragments together and generating a

luminescent or fluorescent signal.
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Data Analysis: The signal intensity is measured and used to determine the potency and

efficacy of the compound for β-arrestin recruitment.

Conclusion
(R)-PF-06256142 is the low-activity atropisomer of the potent and selective D1 receptor agonist

PF-06256142. Its primary importance in a research context is as a negative control to its active

(+)-enantiomer, helping to confirm that the observed pharmacological effects of the parent

compound are stereospecific and directly mediated by the D1 receptor. While detailed

experimental protocols for its synthesis and characterization are not publicly available, the

general methodologies described herein provide a framework for the work required to produce

and evaluate this and similar chiral molecules. The study of such enantiomeric pairs is crucial

for understanding the structure-activity relationships of drug candidates and ensuring the

development of safe and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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